molecular formula C19H28N2O3 B2442347 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide CAS No. 921795-00-8

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide

Cat. No.: B2442347
CAS No.: 921795-00-8
M. Wt: 332.444
InChI Key: FBSRVUYQOGVWCM-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide is a useful research compound. Its molecular formula is C19H28N2O3 and its molecular weight is 332.444. The purity is usually 95%.
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Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3/c1-7-10-21-14-9-8-13(20-16(22)18(2,3)4)11-15(14)24-12-19(5,6)17(21)23/h8-9,11H,7,10,12H2,1-6H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSRVUYQOGVWCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NC(=O)C(C)(C)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide is a synthetic compound belonging to the class of oxazepines. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzoxazepine core , which is known for its diverse biological activities. The molecular formula is C20H28N2O4SC_{20}H_{28}N_{2}O_{4}S, and its IUPAC name is N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-2,4-difluorobenzenesulfonamide. The presence of various functional groups contributes to its pharmacological profile.

The mechanism of action for this compound is not fully elucidated but is believed to involve:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may bind to various receptors to influence signaling pathways related to inflammation and pain.

Anticancer Properties

Research has indicated that compounds within the oxazepine class exhibit potential anticancer activities. Preliminary studies suggest that this compound may induce apoptosis in cancer cells by modulating key signaling pathways associated with cell survival and proliferation.

Anti-inflammatory Effects

Studies have shown that this compound can exhibit anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and modulate immune responses. This activity makes it a candidate for further investigation in treating inflammatory diseases.

Research Findings

StudyFindings
In vitro studies Demonstrated inhibition of cancer cell lines with IC50 values indicating significant cytotoxicity.
Animal models Showed reduced tumor growth and improved survival rates in treated groups compared to controls.
Mechanistic studies Identified pathways involving apoptosis and cell cycle arrest as critical mechanisms of action.

Case Studies

  • Study on Cancer Cell Lines : A recent study evaluated the effects of the compound on various cancer cell lines (e.g., breast and colon cancer). Results indicated that treatment with this compound led to a significant decrease in cell viability and increased apoptosis markers.
  • Inflammation Model : In an animal model of arthritis, administration of the compound resulted in lower levels of inflammatory markers in serum and joint tissues compared to untreated controls. This suggests potential therapeutic applications in chronic inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide, and what reagents are critical for its purification?

  • Methodological Answer : Synthesis typically involves a multi-step process:

Core Oxazepine Formation : Cyclization of substituted benzoxazepine precursors using propylamine derivatives under reflux conditions.

Pivalamide Functionalization : Coupling the oxazepine core with pivaloyl chloride in the presence of a base (e.g., triethylamine) to introduce the pivalamide group.

Purification : High-performance liquid chromatography (HPLC) or column chromatography with silica gel (eluent: dichloromethane/methanol gradient) is essential for isolating the pure compound.

  • Key Reagents : Triethylamine (for deprotonation), pivaloyl chloride (acylation agent), and anhydrous solvents (e.g., tetrahydrofuran) to avoid hydrolysis .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Structural confirmation requires:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., dimethyl, propyl groups) and ring conformation.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]+ peak at m/z ~390–400).
  • Infrared Spectroscopy (IR) : Detection of carbonyl (C=O) stretches (~1700 cm⁻¹) and amide bonds (~1650 cm⁻¹) .

Q. What solubility characteristics are critical for in vitro assays?

  • Methodological Answer : Solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) is prioritized for biological assays. Preliminary solubility testing should include:

  • DMSO Stock Solutions : Prepare 10 mM stock solutions, filter-sterilized (0.22 µm) to remove particulates.
  • Aqueous Buffers : Test solubility in phosphate-buffered saline (PBS) at physiological pH (7.4) to assess aggregation risks .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer : Contradictions often arise from assay variability. Mitigation strategies include:

Standardized Assay Conditions : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds.

Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM) to calculate accurate EC₅₀/IC₅₀ values.

Orthogonal Assays : Cross-validate results using techniques like surface plasmon resonance (SPR) for binding affinity and enzymatic assays (e.g., fluorogenic substrates) .

Q. What experimental design optimizes SAR studies for this compound’s derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) optimization requires:

  • Positional Scanning : Systematic substitution at positions 3,3-dimethyl (ring rigidity) and 5-propyl (hydrophobicity modulation).
  • In Silico Modeling : Molecular docking (e.g., AutoDock Vina) to predict interactions with targets like G-protein-coupled receptors (GPCRs).
  • Parallel Synthesis : Use combinatorial chemistry to generate derivatives with varied substituents (e.g., alkyl chains, aryl groups) .

Q. How can poor solubility in aqueous media be addressed without altering bioactivity?

  • Methodological Answer : Strategies include:

Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance water solubility.

Nanoparticle Formulation : Encapsulate the compound in liposomes or polymeric nanoparticles (e.g., PLGA) for controlled release.

Co-Solvent Systems : Use cyclodextrins or surfactants (e.g., Tween-80) to stabilize the compound in PBS .

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